1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Description
Fundamental Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds. slideshare.netnih.gov This structural motif is not only found in natural products like vitamin B1 (thiamine) but is also a key component in a multitude of synthetic drugs. slideshare.netnih.gov The versatility of the thiazole scaffold allows it to serve as a pharmacophore, a bioisosteric replacement for other functional groups, or as a linker to orient other pharmacologically important fragments. nih.gov
The aromatic nature of the thiazole ring, arising from the delocalization of pi-electrons, provides it with a stable, planar structure. nih.gov This aromaticity also influences its reactivity, with specific positions on the ring being susceptible to electrophilic or nucleophilic attack, allowing for a wide range of chemical modifications. nih.gov
The inherent chemical properties of the thiazole nucleus have been exploited to develop a broad spectrum of therapeutic agents. nih.govfabad.org.tr Thiazole derivatives have demonstrated a remarkable array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. fabad.org.trwikipedia.org This wide-ranging bioactivity has cemented the thiazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.
Structural and Functional Relevance of the Propan-2-ol Moiety in Chemical Compounds
The propan-2-ol moiety, also known as an isopropanol (B130326) group, is a secondary alcohol. Its structure consists of a hydroxyl (-OH) group attached to the central carbon of a three-carbon chain. This seemingly simple functional group plays a crucial role in defining the physicochemical properties and biological interactions of a molecule.
The hydroxyl group is a key player in forming hydrogen bonds, which are strong intermolecular forces that significantly influence properties like boiling point and solubility. chiralen.com Molecules containing a propan-2-ol group can act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the oxygen's lone pairs). This ability to form hydrogen bonds is often critical for the interaction of a drug molecule with its biological target, such as an enzyme or receptor. researchgate.net
From a structural standpoint, the secondary nature of the alcohol in the propan-2-ol group means the carbon atom bonded to the hydroxyl group is also attached to two other carbon atoms. epa.gov This arrangement makes it less sterically hindered than a tertiary alcohol, potentially allowing for more favorable binding to a target protein. When a propan-2-ol moiety undergoes oxidation, it forms a ketone, a reaction that is relevant in both synthetic chemistry and metabolic pathways. uni.lu
Research Rationale for Investigating 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol and Analogous Structures
The investigation into this compound is driven by the synergistic potential of its constituent parts: the proven biological activity of the 2,4-disubstituted thiazole core and the functionally significant propan-2-ol group. While specific research on this exact molecule is limited, the rationale for its study can be extrapolated from research on analogous compounds.
The synthesis of such a compound would likely proceed from its ketone precursor, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one (B3252013). globalresearchonline.net This ketone can be synthesized through established methods of thiazole formation, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov The subsequent reduction of the ketone to the secondary alcohol, this compound, can be achieved using standard reducing agents like sodium borohydride (B1222165).
The interest in this and similar structures stems from the extensive body of research on the biological activities of thiazole derivatives. For instance, various 2,4-disubstituted thiazoles have been shown to possess potent antimicrobial and anticancer properties. The specific substituents on the thiazole ring are known to significantly influence the type and potency of the biological activity. slideshare.net The methyl group at the 4-position and the propan-2-ol group at the 2-position of the thiazole ring in the target compound would create a unique electronic and steric profile, which could lead to novel biological effects.
Below is a table of selected biologically active thiazole derivatives, illustrating the diverse pharmacological potential of this scaffold.
| Compound Class | Example | Reported Biological Activity |
| 2,4-Disubstituted Thiazoles | 2-Aryl-4-methylthiazole derivatives | Anticancer, Antimicrobial |
| Thiazole-containing hybrids | Thiazolyl-pyrazole derivatives | Antimicrobial, Antibiofilm |
| Fused Thiazoles | Thiazolo[4,5-d]pyrimidine derivatives | Kinase inhibition, Receptor antagonism |
Overview of Current Research Trajectories for Thiazole-Based Alcohols
Current research into thiazole-based alcohols is focused on several key areas, primarily driven by the search for new therapeutic agents with improved efficacy and selectivity.
One major trajectory is the continued exploration of their antimicrobial properties . With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antibacterial agents. Researchers are synthesizing libraries of thiazole-containing alcohols with diverse substituents to screen for activity against a wide range of pathogens. nih.gov The hydroxyl group in these molecules is often crucial for their activity, potentially by interacting with key active site residues of bacterial enzymes.
Another significant area of investigation is in anticancer drug discovery . Many studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines. nih.gov The introduction of a propan-2-ol moiety can enhance the solubility and pharmacokinetic properties of these compounds, potentially leading to better drug candidates. Research is ongoing to understand the structure-activity relationships (SAR) and to identify the specific cellular targets of these thiazole-based alcohols.
Furthermore, the versatility of the thiazole scaffold allows for its incorporation into more complex molecular architectures, leading to the development of compounds with novel mechanisms of action. This includes their use as enzyme inhibitors and receptor modulators . The ability of the propan-2-ol group to participate in hydrogen bonding makes it a valuable feature in designing molecules that can bind with high affinity and specificity to their biological targets.
The table below summarizes some of the current research directions for thiazole-based alcohols.
| Research Area | Focus | Rationale |
| Antimicrobial Agents | Synthesis of new derivatives to combat resistant strains. | The thiazole core is a known antimicrobial pharmacophore, and the alcohol moiety can enhance activity and solubility. |
| Anticancer Agents | Development of selective and potent cytotoxic compounds. | Thiazoles exhibit a broad range of anticancer activities, and the propan-2-ol group can improve drug-like properties. |
| Enzyme Inhibition | Designing specific inhibitors for therapeutic targets. | The structural features of thiazole-alcohols allow for precise interactions with enzyme active sites. |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-4-10-7(8-5)3-6(2)9/h4,6,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMATSWPKBDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 Ol
Established Synthetic Routes to the Thiazolyl Propan-2-ol Compound
The principal synthetic strategies for obtaining 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol can be broadly categorized into three main approaches, each offering distinct advantages in terms of starting material availability and reaction control.
Alkylation Strategies Involving Thiazole (B1198619) Nucleophiles
One prominent method involves the generation of a nucleophilic 4-methylthiazole (B1212942) species, which then reacts with an appropriate electrophile to introduce the propan-2-ol side chain. This is commonly achieved by deprotonating the C2 position of 4-methylthiazole using a strong base, such as n-butyllithium, to form 2-lithio-4-methylthiazole. This highly reactive intermediate can then undergo nucleophilic attack on propylene (B89431) oxide. The reaction proceeds via the ring-opening of the epoxide, followed by an aqueous workup to protonate the resulting alkoxide, yielding the desired this compound.
Alternatively, a Grignard reagent of a halogenated 4-methylthiazole, such as 2-bromo-4-methylthiazole, can be prepared. This organometallic compound then acts as the nucleophile in a reaction with propylene oxide to afford the target alcohol. scilit.com The choice of solvent is critical in these reactions, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being commonly employed to stabilize the organometallic intermediates.
Cyclization Reactions for the Construction of the 1,3-Thiazole Ring System
The renowned Hantzsch thiazole synthesis provides a powerful tool for the construction of the 4-methyl-1,3-thiazole ring system with the propan-2-ol side chain or a precursor already in place. wikipedia.orguobasrah.edu.iqnih.govresearchgate.netorganic-chemistry.orgbepls.comresearchgate.net A general approach involves the condensation reaction between a thioamide, such as thioacetamide, and an α-haloketone bearing the required side chain. For the synthesis of this compound, a suitable starting material would be 1-chloro-3-hydroxy-3-methylbutan-2-one. The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Microwave-assisted protocols have been shown to accelerate this reaction, often leading to higher yields in shorter reaction times. nih.gov
Introduction of the Propan-2-ol Side Chain via Alkylation or Reduction
A common and efficient strategy involves the synthesis of the precursor ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one (B3252013), followed by its reduction to the desired alcohol. The ketone can be synthesized through various methods, including the reaction of 2-lithio-4-methylthiazole with an appropriate acylating agent.
The subsequent reduction of the ketone to the secondary alcohol is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). chemguide.co.ukchemguide.co.uk This reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and a subsequent workup protonates the resulting alkoxide to yield this compound. This method is often preferred due to its high yield, operational simplicity, and the ready availability of the reducing agent.
Optimization of Reaction Conditions and Process Parameters
Influence of Solvents on Reaction Efficiency and Selectivity
The solvent plays a multifaceted role in the synthesis of the target compound, influencing reactant solubility, reaction rates, and in some cases, product selectivity.
In alkylation strategies involving organometallic intermediates, aprotic ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for the stability and reactivity of the lithiated thiazole or Grignard reagent. The polarity and coordinating ability of the solvent can impact the aggregation state and nucleophilicity of the organometallic species, thereby affecting the reaction rate and yield.
For Hantzsch thiazole synthesis, a variety of solvents can be employed, including ethanol, methanol, and even aqueous systems, sometimes under microwave irradiation to enhance reaction rates. wikipedia.orgnih.gov The choice of solvent can influence the solubility of the reactants and the ease of product isolation. In some instances, solvent-free conditions have been explored to develop more environmentally benign processes. mdpi.comdntb.gov.ua
In the reduction of the ketone precursor, protic solvents like methanol and ethanol are commonly used with sodium borohydride. chemguide.co.ukchemguide.co.uk These solvents not only dissolve the reactants but also act as a proton source during the workup to form the final alcohol. The polarity of the solvent can also affect the rate of reduction.
| Reaction Type | Common Solvents | Role of Solvent |
| Alkylation (Organometallic) | Diethyl ether, Tetrahydrofuran (THF) | Stabilizes organometallic intermediate, influences reactivity. |
| Hantzsch Cyclization | Ethanol, Methanol, Water | Solubilizes reactants, facilitates reaction under thermal or microwave conditions. |
| Ketone Reduction (NaBH₄) | Methanol, Ethanol | Solubilizes reactants, acts as a proton source for workup. |
Role of Catalysts in Enhancing Yields and Stereoselectivity
Catalysts are employed to accelerate reaction rates, improve yields, and in some cases, control the stereochemical outcome of the reaction.
In the context of Hantzsch thiazole synthesis, acidic or basic catalysts can be used to promote the condensation and cyclization steps. For instance, p-toluenesulfonic acid (PTSA) has been utilized to catalyze the formation of dihydropyridines in a Hantzsch-type reaction, highlighting the potential for acid catalysis in related cyclizations. uobasrah.edu.iq In some variations of thiazole synthesis, iodine has been used as a catalyst. mdpi.comnih.gov
For the reduction of the ketone precursor, while sodium borohydride is a stoichiometric reagent, the development of catalytic methods for the stereoselective reduction of ketones is an active area of research. The use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) with chiral ligands, can lead to the enantioselective synthesis of one enantiomer of the alcohol. This is particularly important if the target molecule is a chiral drug intermediate. While specific examples for 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one are not extensively documented in the provided context, the principles of asymmetric ketone reduction are well-established and could be applied to this system.
| Reaction Step | Catalyst Type | Function |
| Hantzsch Cyclization | Acid catalysts (e.g., PTSA), Iodine | Promotes condensation and cyclization. |
| Ketone Reduction | Chiral transition metal complexes (e.g., Ru, Rh) | Enables stereoselective synthesis of a single enantiomer. |
Effects of Temperature and Pressure on Reaction Kinetics
The synthesis of the this compound core structure likely involves the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone. youtube.comscholaris.ca The kinetics of such reactions are significantly influenced by temperature.
Temperature: Increasing the reaction temperature generally accelerates the rate of thiazole formation. For many heterocyclic syntheses, including those for thiazoles and related structures, reaction temperatures can range from ambient to elevated conditions, often under reflux. youtube.commdpi.com For instance, the synthesis of thiazolo[5,4-d]thiazoles has been optimized at temperatures around 130 °C. mdpi.com In a continuous flow synthesis of indolylthiazoles, temperatures as high as 150 °C to 200 °C were utilized to achieve rapid reaction times of under 15 minutes. nih.gov The effect of temperature on reaction rate often follows the Arrhenius equation, where the rate constant increases exponentially with temperature. For a related esterification reaction to produce 1-methoxy-2-propyl acetate, it was observed that for every 10-degree increase in temperature, the initial reaction rate doubled, indicating that the process was controlled by the surface reaction rather than diffusion. nih.gov
Pressure: For the majority of condensation reactions like the Hantzsch synthesis performed in the liquid phase, pressure is not a primary variable for controlling reaction kinetics, unless gaseous reactants are involved or the reaction volume changes significantly. However, in scalable continuous flow processes, pressure is critical for maintaining solvent flow and preventing boiling at elevated temperatures, thereby ensuring stable reaction conditions.
The following table summarizes the general effects of temperature on related thiazole syntheses.
| Reaction Type | Typical Temperature Range (°C) | Observation |
| Hantzsch Thiazole Synthesis | Room Temp. to 150 °C | Higher temperatures generally lead to faster reaction rates and higher yields. |
| Thiazole Synthesis in Flow | 150 - 200 °C | High temperatures are used to minimize residence time and maximize throughput. nih.gov |
| Esterification (Analogous) | 60 - 90 °C | Reaction rate doubles with every 10 °C increase. nih.gov |
Approaches to Scalable Synthesis, including Continuous Flow Techniques
Scaling up the synthesis of this compound from laboratory bench to industrial production necessitates robust and safe methodologies. Continuous flow chemistry offers significant advantages over traditional batch processing for manufacturing fine chemicals and pharmaceuticals. mdpi.commdpi.com
Benefits of continuous flow synthesis include:
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents or unstable intermediates at any given time. organic-chemistry.org This is particularly relevant for exothermic reactions or when using toxic reagents.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. mdpi.com
Scalability: Production can be scaled up by extending the operation time or by "scaling out" (running multiple reactors in parallel) without the need for re-optimizing reaction conditions. researchgate.net
A potential continuous flow process for this compound could involve pumping a stream of an appropriate thioamide and an α-haloketone through a heated reactor coil to form the thiazole ring, followed by an in-line reduction of a ketone precursor to the final propan-2-ol moiety. Automated multistep flow syntheses have been successfully applied to complex heterocyclic systems like indolylthiazoles, demonstrating the feasibility of this approach. nih.gov In such a setup, sequential reactions can be "telescoped," eliminating the need for isolating and purifying intermediates, which significantly improves process efficiency. mdpi.com
Stereoselective Synthesis of this compound and Chiral Analogues
The propan-2-ol moiety of the target molecule contains a chiral center. The production of a single enantiomer is crucial for many pharmaceutical applications. This can be achieved through various stereoselective synthesis strategies.
Application of Chiral Auxiliaries in Asymmetric Transformations
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral alcohols, auxiliaries such as Evans oxazolidinones or their sulfur-containing analogs (thiazolidinethiones) are widely used. scielo.org.mxmdpi.com
A plausible synthetic route using a chiral auxiliary could involve:
Acylating a thiazolidinethione chiral auxiliary with a 2-(4-methyl-1,3-thiazol-2-yl)acetic acid derivative.
Performing a diastereoselective alkylation or aldol-type reaction to introduce the methyl group and form the carbon skeleton of the propan-2-ol side chain. Thiazolidinethione auxiliaries have proven highly effective in such aldol (B89426) additions. researchgate.net
Removing the chiral auxiliary under mild conditions to yield the enantiomerically enriched product. Sulfur-based auxiliaries are often favored due to their facile removal. scielo.org.mxmdpi.com
Enantioselective Catalysis in the Formation of the Chiral Propan-2-ol Center
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key approach to forming the chiral propan-2-ol center would be the asymmetric reduction of a ketone precursor, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one.
This transformation can be achieved using various catalytic systems:
Transfer Hydrogenation: Catalysts such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., chiral diamines or amino alcohols) are effective for the asymmetric transfer hydrogenation of ketones to alcohols.
Catalytic Hydrogenation: Asymmetric hydrogenation using chiral phosphine (B1218219) ligands (e.g., BINAP) complexed with rhodium or ruthenium is another powerful method.
These catalytic methods are highly efficient and atom-economical, making them attractive for large-scale synthesis.
Diastereoselective Control in Multi-Step Syntheses
In a multi-step synthesis involving the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. If the synthesis of a chiral analogue of this compound involved creating a second stereocenter, diastereoselective control would be essential.
For example, in an aldol reaction using a chiral auxiliary, the existing chirality of the auxiliary controls the formation of two new contiguous stereocenters with high diastereoselectivity. wikipedia.org The choice of reagents and reaction conditions (e.g., Lewis acid, solvent) can be tuned to favor the formation of a specific diastereomer (syn or anti). For instance, chlorotitanium enolates of N-propionyl thiazolidinethiones have been shown to provide excellent diastereoselectivity in aldol reactions. researchgate.net This level of control is fundamental in the synthesis of complex molecules like the HIV protease inhibitor Ritonavir, which contains multiple chiral centers. google.comnih.gov
Chemical Reactivity and Derivatization Strategies for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 Ol
Oxidation Reactions and Transformation Products
Oxidation of 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol can be selectively targeted to either the sulfur atom of the thiazole (B1198619) ring or the secondary alcohol on the side chain, depending on the choice of oxidant and reaction conditions.
The sulfur atom in the thiazole ring is susceptible to oxidation, although this can sometimes lead to non-aromatic products. wikipedia.org Oxidation can yield the corresponding thiazole S-oxide (sulfoxide) or, under more forceful conditions, the S,S-dioxide (sulfone). The reactivity of these products can differ significantly from the parent thiazole. For instance, the oxidation of related 2-thiazolines (dihydrothiazoles) with reagents like potassium permanganate (KMnO4) under specific conditions has been shown to produce thiazoline 1,1-dioxides. researchgate.net While direct oxidation of the aromatic thiazole sulfur can be challenging, various oxidizing agents are known to effect this transformation on thiazole derivatives. wikipedia.org
| Oxidant | Expected Product | Notes |
| m-Chloroperoxybenzoic acid (mCPBA) | This compound S-oxide | Oxidation may also occur at the ring nitrogen to form an N-oxide. wikipedia.org |
| Potassium peroxymonosulfate (Oxone®) | Potential for S-oxidation or ring-opening | In studies on thiazolines, Oxone® has led to ring-opened disulfide products. researchgate.net |
| Potassium permanganate (KMnO4) | This compound S,S-dioxide | Can be a powerful oxidant; conditions must be controlled to avoid side-chain oxidation. researchgate.net |
| Hypofluorous acid (HOF) | Thiazole N-oxide or S-oxide | A potent oxidizing agent known to oxidize thiazole at either nitrogen or sulfur. wikipedia.org |
The secondary alcohol in the propan-2-ol side chain can be readily oxidized to the corresponding ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one (B3252013). This is a common and predictable transformation in organic synthesis. A variety of standard oxidizing agents can be employed, with the choice often depending on the desired selectivity and scale of the reaction. For example, pyridinium chlorochromate (PCC) is known to effectively oxidize secondary alcohols to ketones without over-oxidation. mdpi.com
| Oxidizing Agent | Expected Product | Reaction Type |
| Pyridinium chlorochromate (PCC) | 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one | Standard oxidation of secondary alcohol |
| Dess-Martin periodinane (DMP) | 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one | Mild oxidation, suitable for sensitive substrates |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one | Low-temperature oxidation, avoids heavy metals |
| Jones Oxidation (CrO3, H2SO4, acetone) | 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one | Stronger conditions, may affect the thiazole ring |
Reduction Reactions and Access to Novel Derivatives
Reduction of this compound can target the aromatic thiazole ring or other functional groups introduced into analogues of the parent molecule.
The aromatic thiazole ring can be reduced to its saturated counterpart, the thiazolidine ring. This transformation is significant as the thiazolidine nucleus is a core component of various biologically important molecules, including penicillin. pharmaguideline.com Catalytic hydrogenation is a common method for achieving this reduction. firsthope.co.in However, the thiazole ring is generally stable under many reducing conditions. pharmaguideline.com More potent reducing agents, such as sodium in liquid ammonia, can induce reductive cleavage of the C-S bond, leading to ring-opening. researchgate.net
| Reducing Agent/Method | Expected Product | Notes |
| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | 1-(4-Methyl-1,3-thiazolidin-2-yl)propan-2-ol | Reduces the aromatic ring to the saturated thiazolidine. firsthope.co.in |
| Sodium in liquid ammonia (Na/NH₃) | Ring-opened propenethiolate derivatives | A strong reducing system that can cleave the C-S bond in the thiazole ring. researchgate.net |
Derivatization of this compound can introduce other functional groups that are susceptible to reduction. For instance, the ketone produced from the oxidation of the hydroxyl group (1-(4-methyl-1,3-thiazol-2-yl)propan-2-one) can be reduced. Standard hydride reagents can reduce the ketone back to the starting alcohol or, under more forcing conditions (e.g., Wolff-Kishner or Clemmensen reduction), it can be reduced completely to a methylene (B1212753) group, yielding 2-(2-propyl)-4-methyl-1,3-thiazole.
| Analogue | Reducing Agent | Expected Product |
| 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound |
| 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one | Hydrazine, KOH (Wolff-Kishner Reduction) | 2-(2-Propyl)-4-methyl-1,3-thiazole |
| 1-(5-Nitro-4-methyl-1,3-thiazol-2-yl)propan-2-ol | Tin(II) chloride (SnCl₂) or Catalytic Hydrogenation | 1-(5-Amino-4-methyl-1,3-thiazol-2-yl)propan-2-ol |
Nucleophilic and Electrophilic Substitution Reactions
Substitution reactions on the thiazole ring are highly regioselective, guided by the electronic nature of the ring atoms.
Electrophilic Substitution: The thiazole ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, electrophilic substitution is possible and overwhelmingly favors the C5 position, which has the highest electron density. pharmaguideline.comchemicalbook.comwikipedia.org The presence of the alkyl group at C2 and the methyl group at C4 are electron-donating and would further activate the C5 position for electrophilic attack.
| Reaction Type | Reagent | Expected Product |
| Bromination | Br₂ | 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)propan-2-ol firsthope.co.in |
| Nitration | HNO₃ / H₂SO₄ | 1-(4-Methyl-5-nitro-1,3-thiazol-2-yl)propan-2-ol firsthope.co.inias.ac.in |
| Sulfonation | H₂SO₄ / SO₃ | 2-(2-Hydroxypropyl)-4-methyl-1,3-thiazole-5-sulfonic acid ias.ac.in |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 1-(5-Acyl-4-methyl-1,3-thiazol-2-yl)propan-2-ol (Generally rare on thiazole) firsthope.co.in |
Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com In the parent compound, this compound, the C2 carbon is attached to the alkyl side chain, so a direct nucleophilic aromatic substitution is not feasible without a suitable leaving group. However, if a derivative such as 2-bromo-4-methylthiazole were used as a precursor, the bromine atom at C2 would be readily displaced by nucleophiles. sciepub.com Another route for functionalization involves deprotonation. Strong bases like organolithium compounds can deprotonate the C2 proton in thiazole, creating a nucleophilic center that can react with various electrophiles. wikipedia.org While the target molecule lacks a C2 proton, deprotonation at the C5 position is also possible, followed by quenching with an electrophile. firsthope.co.in
Reactivity at the Thiazole Ring Carbon Atoms and Nitrogen
The thiazole ring is an aromatic heterocyclic system with unique electronic properties that influence its reactivity. The nitrogen atom at position 3 (N3) is basic and readily undergoes protonation due to the available lone pair of electrons. pharmaguideline.com In contrast, the carbon atoms of the ring exhibit varied reactivity. The C2 carbon is the most electron-deficient, making the attached proton acidic and susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.com This deprotonation generates a nucleophilic C2, which can then react with various electrophiles such as aldehydes or ketones. pharmaguideline.com
Electrophilic substitution reactions on the thiazole ring are also possible. The C5 position is slightly electron-rich and is the preferred site for attack by electrophiles. pharmaguideline.com The reactivity of the thiazole ring can be influenced by the nature of the substituents attached to it. Photochemical reactions can also occur, potentially leading to ring-opening via cleavage of the S1–C2 or N3–C4 bonds under specific irradiation conditions. mdpi.com
Table 1: Reactivity Sites of the Thiazole Ring
| Position | Atom | General Reactivity | Potential Reactions |
|---|---|---|---|
| N3 | Nitrogen | Basic, Nucleophilic | Protonation, N-alkylation pharmaguideline.com |
| C2 | Carbon | Electron-deficient, Acidic Proton | Deprotonation followed by reaction with electrophiles pharmaguideline.com |
| C4 | Carbon | Almost neutral | Generally less reactive than C2 and C5 pharmaguideline.com |
Functionalization of the Hydroxyl Group via Substitution
The secondary hydroxyl (-OH) group on the propan-2-ol side chain is a key site for functionalization. While direct substitution of the hydroxyl group is difficult due to it being a poor leaving group, it can be readily converted into other functional groups through various chemical transformations.
One common strategy involves the oxidation of the secondary alcohol to its corresponding ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one. This transformation can be achieved using various oxidizing agents. researchgate.netyoutube.com The resulting ketone is a versatile intermediate for further reactions, as discussed in subsequent sections.
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Derivatization with reagents like acyl chlorides, organic anhydrides, or isocyanates can also be employed to modify the hydroxyl functionality. researchgate.net These strategies enable the introduction of a wide array of new functional groups at this position, significantly expanding the molecular diversity accessible from the parent alcohol. The development of catalytic methods, including those involving visible light-induced processes, has provided modern pathways for the direct C-H functionalization at the α-position to the alcohol, offering alternative routes to derivatization. nih.gov
Advanced Functional Group Interconversions and Cycloaddition Reactions
Advanced derivatization of this compound often begins with the oxidation of the secondary alcohol to the corresponding ketone, 2-acetyl-4-methylthiazole. This key intermediate possesses an activated methyl group adjacent to the carbonyl, enabling a variety of classical and advanced organic reactions.
Mannich-type Reactions on Acetyl-Substituted Thiazoles
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. adichemistry.comwikipedia.org In this context, the acetyl-substituted thiazole serves as the active hydrogen compound. The reaction involves the condensation of the thiazole ketone with a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine. adichemistry.comoarjbp.com
The reaction mechanism proceeds through the initial formation of an iminium ion from the amine and formaldehyde. adichemistry.comwikipedia.org The acetylthiazole, under acidic conditions, tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the final Mannich base. adichemistry.comwikipedia.org This reaction is a powerful tool for introducing an aminomethyl group at the position alpha to the carbonyl, yielding structurally complex thiazole derivatives. mdpi.commdpi.comresearchgate.net
Table 2: Components of the Mannich Reaction for Acetyl-Thiazole Derivatives
| Component Role | Example Compound |
|---|---|
| Active Hydrogen Compound | 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one |
| Non-enolizable Aldehyde | Formaldehyde oarjbp.com |
| Amine | Primary or Secondary Amine (e.g., piperidine, dimethylamine) adichemistry.commdpi.com |
Condensation Reactions with Carbonyl Compounds
The acetyl group of 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one can also participate in condensation reactions with other carbonyl compounds, such as aldehydes and ketones. A prominent example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to produce an α,β-unsaturated product. wikipedia.org
In this reaction, the α-protons of the acetyl group are sufficiently acidic to be removed by a weak base (e.g., piperidine, pyridine), forming an enolate. wikipedia.orgorganicreactions.org This enolate then acts as a nucleophile, adding to an aldehyde or ketone. The subsequent elimination of a water molecule yields a conjugated enone. wikipedia.org The Knoevenagel condensation and related reactions are fundamental for forming new carbon-carbon bonds and synthesizing various substituted alkenes and heterocyclic systems derived from thiazoles. nih.govresearchgate.net
Esterification and Hydrazinolysis of Related Carboxylic Acid Derivatives
While not a direct reaction of the title compound, the derivatization of a closely related structure, 4-methyl-1,3-thiazole-2-carboxylic acid, illustrates important synthetic pathways for thiazole derivatives. The carboxylic acid can be converted to its corresponding ester, such as an ethyl ester, through standard esterification methods. tandfonline.comresearchgate.net
This ester serves as a substrate for nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org A key reaction is hydrazinolysis, where the ester is treated with hydrazine hydrate (N₂H₄·H₂O). In this process, hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the substitution of the alkoxy group (-OR) with a hydrazinyl group (-NHNH₂), yielding a 4-methyl-1,3-thiazole-2-carbohydrazide. connectjournals.comnih.gov These carbohydrazides are valuable intermediates for synthesizing other heterocyclic systems, such as 1,3,4-oxadiazoles, or for further condensation with aldehydes and ketones to form hydrazones. connectjournals.commdpi.com
Advanced Spectroscopic Characterization and Analytical Methodologies for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
The ¹H NMR spectrum of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the electronegativity of adjacent atoms and anisotropic effects from the thiazole (B1198619) ring.
The propan-2-ol moiety would present a characteristic set of signals. The hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methine proton (-CH) on the carbon bearing the hydroxyl group would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The two methyl groups of the propan-2-ol fragment are diastereotopic and thus chemically non-equivalent, which should result in two distinct doublet signals.
The thiazole ring protons and the protons of its substituents will have characteristic chemical shifts. The lone proton on the thiazole ring at position 5 is anticipated to appear in the aromatic region. The methyl group attached to the thiazole ring would produce a singlet in the upfield region. The methylene protons adjacent to the thiazole ring are also diastereotopic and would likely appear as a complex multiplet.
Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the carbon skeleton. The magnitude of the coupling constants (J-values) can also offer insights into the dihedral angles between coupled protons, aiding in conformational analysis.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Thiazole-H5 | 7.0 - 7.5 | s | - |
| CH-OH | 4.0 - 4.5 | m | ~6-7 |
| Thiazole-CH₂ | 3.0 - 3.5 | m | - |
| Thiazole-CH₃ | 2.3 - 2.6 | s | - |
| CH(OH)CH₃ | 1.2 - 1.4 | d | ~6-7 |
| OH | Variable | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
The carbon atoms of the thiazole ring are expected to resonate in the downfield region, typically between 110 and 170 ppm. The carbon atom at position 2, being bonded to both sulfur and nitrogen and the propan-2-ol side chain, is expected to be the most downfield among the thiazole carbons. The carbon bearing the methyl group (C4) and the unsubstituted carbon (C5) will have distinct chemical shifts.
For the propan-2-ol side chain, the carbon atom bonded to the hydroxyl group (C2') will appear in the range of 60-70 ppm. The carbons of the two methyl groups will be observed in the upfield region, typically around 20-30 ppm. docbrown.info The methylene carbon adjacent to the thiazole ring will have a chemical shift influenced by the heterocyclic ring.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 | 165 - 175 |
| Thiazole-C4 | 145 - 155 |
| Thiazole-C5 | 115 - 125 |
| CH-OH | 65 - 75 |
| Thiazole-CH₂ | 35 - 45 |
| Thiazole-CH₃ | 15 - 20 |
| CH(OH)CH₃ | 20 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the connectivity within the propan-2-ol side chain and can help to confirm the assignments of the diastereotopic protons. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and facilitating the assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comsdsu.edu HMBC is crucial for identifying the connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons). For instance, correlations between the methylene protons adjacent to the thiazole ring and the thiazole carbons (C2, C4, C5) would definitively establish the attachment point of the side chain to the heterocyclic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. The corresponding Raman signal is typically weak. researchgate.net
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the range of 2850-3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring is expected at slightly higher wavenumbers, around 3000-3100 cm⁻¹.
C=N and C=C Stretches: The thiazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.
C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to produce a strong band in the IR spectrum between 1000 and 1200 cm⁻¹.
Thiazole Ring Vibrations: The thiazole ring will also have characteristic ring breathing and deformation modes at lower frequencies, contributing to the fingerprint region of the spectra. researchgate.net
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N / C=C | Stretching | 1400 - 1650 |
| C-O | Stretching | 1000 - 1200 |
| C-H | Bending | 1350 - 1480 |
Note: These are predicted frequency ranges and can be influenced by the molecular environment and physical state of the sample.
The vibrational spectra can also provide insights into the conformational isomers of the molecule. The rotational freedom around the single bonds, particularly the bond connecting the propan-2-ol side chain to the thiazole ring, can lead to the existence of different stable conformers. These conformers may exhibit subtle differences in their vibrational frequencies, especially in the fingerprint region (below 1500 cm⁻¹).
By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) present. researchgate.net Temperature-dependent spectral studies can also reveal information about the relative energies of different conformers. The analysis of specific vibrational modes that are sensitive to conformational changes, such as skeletal deformations and torsional modes, can provide a detailed picture of the molecule's preferred three-dimensional structure in different phases.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of this compound, particularly concerning the thiazole ring which acts as the primary chromophore.
Analysis of Electronic Transitions within the Thiazole Chromophore
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which contribute non-bonding electrons (n-electrons) and a system of π-electrons. hmdb.ca The UV-Vis absorption spectrum of thiazole-containing compounds is primarily characterized by two types of electronic transitions: π → π* and n → π*. tandfonline.com
The π → π* transitions are typically of high intensity and occur at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which involve the excitation of a non-bonding electron from the nitrogen or sulfur atom to a π* antibonding orbital, are generally of lower intensity and appear at longer wavelengths (lower energy). acs.org For the thiazole moiety, these transitions are a hallmark of its electronic structure. tandfonline.com The presence of the 4-methyl group and the 2-propan-2-ol substituent on the thiazole ring can influence the precise energy and intensity of these transitions through electronic and steric effects.
While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from related thiazole derivatives. researchgate.netresearchgate.net
Table 1: Expected Electronic Transitions for the Thiazole Chromophore
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Shorter UV (e.g., < 250 nm) | High |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. These solvent effects can cause a shift in the wavelength of maximum absorption (λmax). A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. youtube.com
For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thereby increasing the energy required for the transition. youtube.com Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents, as the excited state is generally more polar than the ground state and is thus more stabilized by the polar solvent. ekb.eg The study of these solvent effects on related azo-thiazole dyes has shown that solvents like methanol (B129727), acetone, and DMF can cause noticeable shifts in λmax due to differences in polarity. ekb.eg
Fluorescence spectroscopy can also be employed to study the compound. Dual fluorescence has been observed in some 1,3,4-thiadiazole (B1197879) derivatives, a phenomenon that can be influenced by solvent polarity, pH, and molecular aggregation. semanticscholar.orgresearchgate.netnih.gov This suggests that this compound might exhibit interesting emissive properties dependent on its environment.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C7H11NOS), the exact mass can be calculated and compared to the experimental value to confirm its identity.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Predicted m/z |
|---|---|---|
| C7H11NOS | [M+H]⁺ | 158.06341 |
| C7H11NOS | [M+Na]⁺ | 180.04536 |
| C7H11NOS | [M+K]⁺ | 196.01930 |
Predicted values are based on the elemental composition and isotopic masses.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like alcohols, making it well-suited for analyzing this compound. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. researchgate.net
Tandem mass spectrometry (MS/MS) of the protonated molecular ion can be used to study its fragmentation pathways. The fragmentation of related structures provides a model for the expected behavior of this compound. d-nb.inforesearchgate.net Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of Water (H₂O): A common fragmentation for alcohols, leading to a significant fragment ion at m/z [M+H-18]⁺. rsc.org
Cleavage of the Propanol (B110389) Side Chain: Fragmentation could occur adjacent to the hydroxyl group or the thiazole ring.
Ring Fragmentation: The thiazole ring itself can undergo cleavage, although this often requires higher energy. researchgate.net
Table 3: Plausible ESI-MS/MS Fragmentation for [C7H11NOS+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 158.06 | H₂O (Water) | 140.05 | Ion resulting from dehydration |
| 158.06 | C₃H₇O (Propanol radical) | 99.04 | Protonated 4-methylthiazole (B1212942) |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination (for the compound or its derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself is not publicly available, analysis of related thiazole derivatives provides valuable structural insights. researchgate.netnih.gov
Chromatographic Techniques for Separation, Purification, and Analytical Method Development
Chromatographic techniques are central to the analytical workflow for this compound, enabling both qualitative and quantitative analysis. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Direct analysis of this compound by GC can be challenging due to the presence of the polar hydroxyl group, which can lead to poor peak shape and column adsorption. To overcome these issues and to increase the compound's volatility, derivatization is a common and effective strategy.
Derivatization: The hydroxyl group of the propan-2-ol moiety can be converted to a less polar and more volatile silyl (B83357) ether. A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. The ease of derivatization generally follows the order: primary > secondary > tertiary alcohols. sigmaaldrich.com As this compound is a secondary alcohol, this reaction is expected to proceed efficiently.
GC-MS Analysis: Once derivatized, the resulting TMS-ether of this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification of the compound. The mass spectrum of the TMS derivative will exhibit characteristic fragments that can be used for its confirmation.
A typical GC-MS method for the analysis of the TMS-derivatized compound would involve a non-polar or medium-polarity capillary column. The operating conditions would be optimized to achieve good resolution and peak shape.
| Parameter | Typical Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
This table represents a typical set of parameters and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and preparative isolation of this compound, as it is well-suited for non-volatile and thermally sensitive compounds.
Purity Assessment: For determining the purity of a given batch of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, a robust separation of the main compound from its impurities can be achieved. sielc.com A UV detector is commonly used for detection, as the thiazole ring provides a suitable chromophore.
Chiral Separation: It is important to note that this compound possesses a chiral center at the C2 position of the propanol chain. Therefore, it can exist as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial if stereospecificity is a factor in its intended application. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds. chromatographyonline.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Isolation: HPLC can also be scaled up for preparative purposes to isolate pure this compound from a reaction mixture or to separate its enantiomers. This involves using larger columns and higher flow rates to process larger quantities of the compound.
| Parameter | Typical Value for Achiral Purity | Typical Value for Chiral Separation |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | n-Hexane:Isopropanol (B130326) (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ambient |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL | 10 µL |
This table presents typical starting conditions that would require further optimization for specific analytical or preparative goals.
Theoretical and Computational Investigations of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the behavior of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. By solving the Schrödinger equation with various levels of theory and basis sets, it is possible to determine the molecule's electronic properties and predict its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules. researchgate.netbohrium.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to calculate global reactivity descriptors. researchgate.net These descriptors help in understanding the molecule's reactivity.
Key reactivity descriptors that can be derived from DFT calculations include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A large energy gap between the HOMO and LUMO orbitals indicates high hardness and low reactivity. researchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net
These parameters are crucial for predicting how this compound will interact with other chemical species.
Table 1: Exemplary Global Reactivity Descriptors for this compound (Illustrative Data) This table presents illustrative data based on typical values for similar thiazole (B1198619) derivatives, as specific experimental or computational results for this exact compound are not readily available in the cited literature.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| Ionization Potential | I | -EHOMO | 7.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Electronegativity | χ | (I+A)/2 | 4.35 |
| Chemical Hardness | η | (I-A)/2 | 3.15 |
| Chemical Softness | S | 1/η | 0.317 |
| Electrophilicity Index | ω | μ2/2η | 2.98 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Molecular Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net For thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating its role as the primary site for electrophilic attack. The LUMO distribution highlights potential sites for nucleophilic attack. In a study on a different thiazole derivative, the HOMO-LUMO energy gap was calculated to be around 4.6 eV, suggesting significant stability. researchgate.net
Table 2: Exemplary Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents illustrative data based on typical values for similar thiazole derivatives, as specific experimental or computational results for this exact compound are not readily available in the cited literature.
| Orbital | Energy (eV) |
| EHOMO | -7.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 6.3 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show the most negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the hydroxyl group, making these the primary sites for electrophilic interaction. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding description of a molecule. It investigates intramolecular interactions, charge transfer, and hyperconjugative effects. nih.gov The analysis of interactions between filled (donor) and empty (acceptor) orbitals can quantify the delocalization of electron density. nih.gov
Table 3: Exemplary NBO Analysis - Second-Order Perturbation Theory for this compound (Illustrative Data) This table presents illustrative data based on typical values for similar thiazole derivatives, as specific experimental or computational results for this exact compound are not readily available in the cited literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N3 | π(C2-S1) | 25.5 |
| LP (1) S1 | σ(C2-N3) | 8.2 |
| LP (2) O | σ(C-C) | 5.1 |
| σ (C-H) | σ(C-N) | 2.9 |
*LP denotes a lone pair.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional structure. Conformational analysis is therefore essential to identify the most stable forms of the molecule.
Identification of Stable Conformers and Torsional Barriers
Conformational analysis involves systematically rotating the rotatable bonds of the molecule and calculating the potential energy at each step. This process generates a potential energy surface that reveals the stable conformers (energy minima) and the transition states (saddle points) that separate them. The energy difference between a minimum and a saddle point represents the torsional or rotational barrier.
For this compound, the key rotatable bonds are the C-C bond of the propanol (B110389) side chain and the bond connecting the side chain to the thiazole ring. By performing a relaxed scan of the dihedral angles associated with these bonds, the global minimum energy conformer and other low-energy conformers can be identified. This information is crucial for understanding how the molecule might bind to a biological target. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
Role of Intramolecular Hydrogen Bonding
The molecular structure of this compound possesses key functional groups that allow for the formation of an intramolecular hydrogen bond. Specifically, the hydroxyl (-OH) group on the propanol side chain can act as a hydrogen bond donor, while the nitrogen atom within the 1,3-thiazole ring can serve as a hydrogen bond acceptor.
Simulation of Spectroscopic Properties
Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method often employed in Density Functional Theory (DFT) calculations, is a powerful tool for structural elucidation. acs.orgmdpi.comnih.gov For this compound, the predicted ¹H and ¹³C NMR chemical shifts are fundamental to its characterization.
The chemical environment of each nucleus dictates its chemical shift. For instance, the proton of the hydroxyl group (OH) is expected to show a variable chemical shift that would be highly dependent on solvent, concentration, and temperature, due to its involvement in hydrogen bonding. The proton on the thiazole ring (H5) would be influenced by the aromatic and electronic nature of the heterocycle. The protons of the propanol side chain would appear as distinct multiplets, with their coupling providing information about the connectivity of the atoms.
Below are the anticipated ¹H and ¹³C NMR chemical shifts based on general principles and data from related structures. researchgate.netiu.edu.sa
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-C2 | - | ~170 |
| Thiazole-C4 | - | ~150 |
| Thiazole-C5 | ~7.0 | ~115 |
| Thiazole-CH₃ | ~2.4 | ~17 |
| Propanol-C1 (CH₂) | ~3.0 | ~40 |
| Propanol-C2 (CH) | ~4.2 | ~65 |
| Propanol-C3 (CH₃) | ~1.3 | ~23 |
Note: These are estimated values and can vary based on the specific computational method, basis set, and solvent model used.
The proton-proton coupling constants (J-values) would further confirm the structure. For example, the methyl group at C3 would appear as a doublet due to coupling with the proton at C2, which in turn would be a multiplet due to coupling with both the C1 methylene (B1212753) protons and the C3 methyl protons.
Calculation of Vibrational Frequencies and Intensities
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can reliably predict these vibrational frequencies and their corresponding intensities. uit.nomjcce.org.mknih.govcyberleninka.ru
For this compound, several characteristic vibrational modes are expected. The O-H stretching frequency is particularly sensitive to hydrogen bonding; in a system with a strong intramolecular hydrogen bond, this band would be observed at a lower wavenumber (e.g., 3200-3400 cm⁻¹) and would be broader compared to a free O-H stretch (around 3600 cm⁻¹). Other key vibrations include the C-H stretches of the methyl and methylene groups, and the characteristic stretching and bending modes of the thiazole ring.
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | -OH | 3200 - 3400 |
| C-H Stretch (Aromatic) | Thiazole Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH | 2850 - 3000 |
| C=N Stretch | Thiazole Ring | 1550 - 1650 |
| C=C Stretch | Thiazole Ring | 1450 - 1550 |
| C-O Stretch | Propanol | 1050 - 1150 |
Note: These are generalized frequency ranges. Precise values are obtained from specific computational outputs.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. researchgate.netnih.gov Computational studies can model these effects using various solvation models, such as the Polarizable Continuum Model (PCM).
In non-polar solvents, the aforementioned intramolecular hydrogen bond is expected to be a dominant conformational feature. However, in polar protic solvents like water or methanol (B129727), the solvent molecules can compete for hydrogen bonding with both the hydroxyl group and the thiazole nitrogen. This competition can disrupt or weaken the intramolecular bond, leading to a higher population of more extended, "open" conformers. acs.org
This shift in conformational equilibrium can alter the molecule's physical properties, such as its dipole moment, and its spectroscopic signatures (e.g., the chemical shift of the OH proton in NMR). Furthermore, solvent-induced changes in the electronic structure and accessibility of reactive sites can impact the molecule's chemical reactivity in different reaction media.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations provide insights into static, low-energy structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.govdntb.gov.uaplos.orgnih.gov
An MD simulation would model the molecule's movements and interactions in a simulated environment, such as a box of water molecules, over a period of nanoseconds or longer. Such simulations could provide valuable information on:
Conformational Dynamics: The flexibility of the propanol side chain and the stability of the intramolecular hydrogen bond over time. It could reveal the frequencies and timescales of conformational changes between different states.
Solvation Structure: The specific arrangement of solvent molecules around the solute, identifying key intermolecular hydrogen bonds and hydrophobic interactions.
Transport Properties: In larger scale simulations, properties like the diffusion coefficient could be estimated.
Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose and the key interactions that maintain the protein-ligand complex. nih.govresearchgate.net
In Silico Studies for Mechanistic Biological Interactions and Structure-Activity Relationships
Thiazole-containing compounds are known to exhibit a wide range of biological activities, and in silico methods are invaluable for exploring their potential as therapeutic agents. wjarr.commdpi.comnih.govnih.gov For this compound, a computational approach could be used to predict potential biological targets and guide the development of more potent analogues.
The process would typically involve:
Target Identification: Based on the activities of structurally similar thiazoles, potential protein targets such as kinases, enzymes (e.g., monoamine oxidase, DNA gyrase), or receptors could be identified. mdpi.comnih.gov
Molecular Docking: The 3D structure of the compound would be computationally "docked" into the active site of the identified target proteins. wjarr.comnih.gov This simulation predicts the preferred binding orientation and calculates a scoring function to estimate binding affinity. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and amino acid residues in the active site.
Structure-Activity Relationship (SAR) Analysis: By systematically modifying the structure of this compound in silico (e.g., changing substituents on the thiazole ring) and repeating the docking process, a computational SAR can be developed. nih.govacs.orgresearchgate.netmdpi.com This helps to identify which parts of the molecule are most important for binding and activity. For example, studies on other thiazoles have shown that the nature and position of substituents can dramatically influence biological potency. academie-sciences.fracs.org
These in silico studies provide a rational basis for prioritizing which novel derivatives should be synthesized and tested in the laboratory, accelerating the drug discovery process. researchgate.net
Molecular Docking to Characterize Binding Modes with Biomolecular Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a biomolecular target, typically a protein or enzyme. This allows for the characterization of the binding mode and the non-covalent interactions that stabilize the ligand-protein complex.
Given the diverse bioactivities of thiazole derivatives, several classes of biomolecular targets are of interest for theoretical investigations of this compound:
Anticancer Targets: Thiazole-containing compounds have been investigated as inhibitors of various proteins implicated in cancer. researchgate.netmdpi.comnih.gov For instance, molecular docking studies have been performed on thiazole derivatives targeting tubulin, a protein crucial for cell division. nih.govacs.org Other potential anticancer targets include B-cell lymphoma 2 (Bcl-2) family proteins, which are key regulators of apoptosis, and various kinases like vesicular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netmdpi.comprimescholars.com A theoretical docking of this compound into the active sites of these proteins could reveal potential binding poses and key interactions.
Antimicrobial Targets: The thiazole moiety is present in several antimicrobial agents. mdpi.com Theoretical docking could be employed to study the interaction of this compound with bacterial or fungal enzymes. For example, penicillin-binding proteins (PBPs) are common targets for antibacterial agents. semanticscholar.org Docking studies could elucidate whether this compound can fit into the active site of such enzymes.
Anti-inflammatory Targets: Some thiazole derivatives have shown anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX). nih.gov A computational investigation could explore the binding of this compound to the active site of COX enzymes (COX-1 and COX-2) to predict its potential as an anti-inflammatory agent.
The binding mode of this compound within a target's active site would likely be stabilized by a combination of interactions. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding or coordination with metal ions, while the methyl group and the propanol side chain can form hydrophobic and van der Waals interactions with nonpolar amino acid residues. The hydroxyl group of the propanol side chain is a potential hydrogen bond donor and acceptor.
Prediction of Interaction Hotspots and Binding Affinities
Beyond determining the binding pose, molecular docking simulations also predict the specific amino acid residues that form "interaction hotspots" within the binding site. These are the residues that contribute most significantly to the binding affinity. The prediction of these hotspots is crucial for understanding the specificity of the interaction and for designing more potent and selective analogs.
The binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), is a quantitative measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and a higher predicted affinity.
While no specific data exists for this compound, a hypothetical molecular docking study against a potential target like VEGFR-2 could yield results similar to those presented in the illustrative table below.
| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Type of Interaction (Hypothetical) |
|---|---|---|---|
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | -7.8 | Cys919, Asp1046 | Hydrogen Bond with thiazole nitrogen and propanol -OH |
| Val848, Ala866, Leu1035 | Hydrophobic interaction with methyl group and propyl chain | ||
| Tubulin (Colchicine Binding Site) | -6.5 | Asn258, Thr353 | Hydrogen Bond with propanol -OH |
| Val238, Leu248, Ala316 | Hydrophobic interaction with methyl group | ||
| Bcl-2 (B-cell lymphoma 2) | -7.2 | Arg146, Tyr108 | Hydrogen Bond with thiazole nitrogen and propanol -OH |
| Phe105, Val133, Ala149 | Hydrophobic interaction with methyl group and propyl chain |
Disclaimer: The data presented in this table is purely illustrative and hypothetical. It is intended to demonstrate the type of information that a molecular docking study would provide and is not based on actual experimental or computational results for this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The thiazole (B1198619) ring is a fundamental scaffold found in numerous biologically active natural products and synthetic compounds. aablocks.com As a functionalized thiazole, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol serves as an important building block, providing a pre-built heterocyclic core that can be further elaborated into more complex molecular architectures. biosynth.comresearchgate.net Its structure combines a nucleophilic hydroxyl group and a thiazole ring system, which can participate in a wide array of chemical transformations.
The thiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates noted for their diverse therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The compound this compound acts as a precursor in the synthesis of novel pharmaceutical scaffolds by leveraging its reactive hydroxyl group for derivatization or by modifying the thiazole ring itself.
Researchers utilize this building block to construct libraries of related compounds for drug discovery screening. The synthesis often involves the reaction of the hydroxyl group to form esters, ethers, or other functional groups, leading to molecules with potentially enhanced biological activity. For instance, the core structure can be incorporated into larger molecules that mimic natural peptides or interact with specific biological targets like enzymes or G protein-coupled receptors. researchgate.net The synthesis of various thiazole derivatives, such as those derived from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, has led to compounds with significant antibacterial and antifungal properties. mdpi.comnih.gov
Table 1: Examples of Thiazole-Containing Pharmaceutical Scaffolds and Their Biological Activities
| Scaffold Type | Therapeutic Area | Research Finding | Citation |
|---|---|---|---|
| Phenylthiazol-2-amine derivatives | Antibacterial | Exhibited antimicrobial activity comparable to the standard drug norfloxacin. | mdpi.com |
| Imidazotriazole-incorporated thiazoles | Antibacterial | Showed potent activity against Staphylococcus epidermidis. | mdpi.com |
| Pyridazinone-thiazole hybrids | Anticonvulsant | Demonstrated high seizure protection in electroshock and chemo-shock tests. | mdpi.com |
The application of thiazole derivatives extends into the field of agrochemicals, where they are investigated for their potential as pesticides and herbicides. nih.gov The structural features of this compound make it a suitable intermediate for creating novel agrochemical candidates. The synthesis of β-naphthol derivatives incorporating a benzothiazolylamino group, for example, has been explored to discover new agents with significant pesticidal properties. nih.gov The development of such compounds is critical for crop protection and enhancing agricultural yield. Research in this area focuses on creating molecules that are potent against specific pests while having minimal environmental impact.
Integration into Ligand Design for Coordination Chemistry and Catalysis Research
Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are excellent ligands for a variety of metal ions. The nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate chelating agent, forming stable complexes with transition metals. These metal complexes are of significant interest in the field of catalysis.
While specific research on this compound as a ligand is not extensively documented, the principles of coordination chemistry suggest its potential utility. The development of new phosphine (B1218219) ligands for palladium-catalyzed reactions highlights the ongoing search for novel ligands to improve catalytic efficiency under various conditions. pitt.edu By modifying the structure of this compound, researchers can tune the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, and stability for important organic transformations.
Application in the Development and Validation of Analytical Methodologies for Impurity Profiling in Chemical Research
In pharmaceutical development and chemical manufacturing, ensuring the purity of a substance is paramount. Impurity profiling, which involves the identification and quantification of all potential impurities in a drug substance or product, is a critical regulatory requirement. rroij.com
The compound this compound is available as a high-purity analytical reference standard. biosynth.comartmolecule.fr In this capacity, it serves as a benchmark for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are used to detect and quantify this specific compound if it is an impurity in a target molecule.
For example, if this compound is a known process-related impurity or a starting material in a synthetic route, a validated analytical method is required to ensure it is below a specified threshold in the final product. The availability of a certified reference standard is essential for method validation, including establishing specificity, linearity, accuracy, and precision, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). rroij.com
Table 2: Analytical Parameters Validated Using a Reference Standard
| Parameter | Description | Importance in Quality Control |
|---|---|---|
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components. | Ensures that the signal measured is only from the compound of interest, not from other impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Allows for accurate quantification of the impurity over a specific concentration range. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Confirms that the measured amount of the impurity is correct. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Demonstrates the reproducibility and reliability of the analytical method. |
Forced degradation studies are conducted to understand the chemical stability of a drug substance and to identify potential degradation products that could form under various stress conditions (e.g., heat, light, acid, base, oxidation). nih.govdphen1.com If this compound is identified as a potential degradant of a more complex active pharmaceutical ingredient (API), its reference standard becomes crucial. iajps.com
By subjecting the API to stress conditions and analyzing the resulting mixture with techniques like LC-MS, analysts can compare the retention time and mass spectrum of an unknown degradation peak to that of the this compound reference standard. This comparison allows for the unambiguous identification of the degradation product. This information is vital for understanding the degradation pathways of the drug, developing stable formulations, and setting appropriate shelf-life and storage conditions. nih.gov
Employment in Method Development for Analytical R&D and Process Control
The compound this compound serves as a crucial reference standard in the development and validation of analytical methods within pharmaceutical research and development (R&D) and for in-process controls during manufacturing. Its well-defined chemical structure and properties allow it to be used for establishing method specificity, linearity, accuracy, precision, and sensitivity for the quantification of related active pharmaceutical ingredients (APIs) and the detection of process-related impurities.
The analytical methods developed are essential for ensuring the quality, consistency, and safety of pharmaceutical products. These methods are applied throughout the drug development lifecycle, from early-stage synthesis route scouting to final product quality control. In the context of process control, these analytical techniques provide real-time or near-real-time data that enables monitoring and optimization of the manufacturing process, ensuring that critical quality attributes are consistently met.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like this compound. The development of a robust HPLC method is fundamental for separating the compound from its starting materials, intermediates, by-products, and degradation products.
Method Development Considerations:
Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly employed. The choice depends on the polarity of the compound and the impurities to be separated. For chiral separations, specialized chiral stationary phases (CSPs) are necessary to resolve the enantiomers of this compound. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols. researchgate.net
Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of water (often with a pH-modifying buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netbeilstein-journals.org Gradient elution is frequently used to achieve optimal separation of compounds with a wide range of polarities. For chiral separations, the mobile phase composition, including the type and concentration of the alcohol modifier, is critical for achieving enantiomeric resolution. registech.com
Detection: A Ultraviolet (UV) detector is commonly used, with the detection wavelength selected based on the UV absorbance maximum of the thiazole ring. researchgate.net For identifying and quantifying trace-level impurities, more sensitive and specific detectors like mass spectrometers (LC-MS) are invaluable. indocoanalyticalsolutions.com
Table 1: Illustrative HPLC Method Parameters for Analysis of Thiazole Derivatives
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and controls pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 min | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm / MS Scan | 254 nm is a common wavelength for aromatic compounds; MS provides structural information. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
This table presents typical starting conditions for method development; optimization is required for specific applications.
Gas Chromatography (GC)
For volatile impurities that may be present in the synthesis of this compound, Gas Chromatography (GC) is a suitable analytical technique. Headspace GC is particularly useful for the analysis of residual solvents.
Method Development Considerations:
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the analysis of a broad range of volatile organic compounds.
Carrier Gas: Inert gases like helium or nitrogen are used as the carrier gas.
Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points and interactions with the stationary phase.
Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. Mass Spectrometry (GC-MS) can be used for definitive identification of unknown impurities.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound and to identify impurities. The chemical shifts and coupling constants provide detailed information about the molecular framework.
Mass Spectrometry (MS): MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The thiazole ring and the propanol (B110389) side chain will exhibit characteristic fragmentation patterns that can be used for identification. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol, C=N and C-S stretches of the thiazole ring, and C-H stretches of the alkyl groups.
Process Analytical Technology (PAT)
In the context of process control, Process Analytical Technology (PAT) is increasingly being implemented in pharmaceutical manufacturing. rsc.orgnih.govnih.gov For the synthesis of this compound, PAT tools can be employed to monitor critical process parameters and quality attributes in real-time. This allows for a more controlled and efficient manufacturing process.
Table 2: Potential PAT Applications in the Synthesis of this compound
| Process Step | Critical Parameter/Attribute | Potential PAT Tool | Benefit |
| Reaction | Reactant concentration, product formation, impurity levels | In-situ FTIR or Raman Spectroscopy, Online HPLC | Real-time monitoring of reaction progress, endpoint determination, and impurity formation, leading to improved yield and purity. |
| Crystallization | Crystal size distribution, polymorphism | Focused Beam Reflectance Measurement (FBRM), Particle Video Measurement (PVM) | Control of crystal properties which can impact downstream processing and bioavailability. |
| Drying | Residual solvent content | Near-Infrared (NIR) Spectroscopy | Ensures that residual solvents are within acceptable limits without the need for off-line testing. |
By utilizing this compound as a reference standard, robust analytical methods can be developed and validated. These methods are critical for ensuring the quality of the final product and for implementing advanced process control strategies that lead to more efficient and reliable manufacturing processes.
Future Research Directions and Unexplored Avenues for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 Ol
Development of Novel and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize environmental benignity, efficiency, and safety. mdpi.com Future research should focus on developing novel synthetic routes for 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol that align with these principles.
Current synthetic strategies for thiazole (B1198619) derivatives often rely on classical, multi-step procedures that may involve hazardous reagents and generate significant waste. nih.gov The development of sustainable alternatives is crucial. Research could explore one-pot reactions or multicomponent strategies that reduce the number of separation and purification steps. researchgate.net The use of eco-friendly solvents, such as deep eutectic solvents (DES), has shown promise in the synthesis of other heterocyclic compounds like thiazolo[5,4-d]thiazoles and could be adapted for this specific molecule. mdpi.com
Furthermore, energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis could be investigated to accelerate reaction times and improve yields. researchgate.netmdpi.com The development of heterogeneous catalysts could facilitate easier product separation and catalyst recycling, further enhancing the sustainability of the synthesis.
| Research Focus | Proposed Methodology | Potential Outcome |
| Green Solvents | Synthesis in Deep Eutectic Solvents (DES) or water-based systems. | Reduced use of volatile organic compounds (VOCs). |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted Hantzsch thiazole synthesis. mdpi.com | Faster reaction rates, higher yields, and lower energy consumption. |
| Catalysis | Development of reusable heterogeneous catalysts for the key cyclization step. | Simplified purification, reduced waste, and improved process economy. |
| Atom Economy | Exploration of one-pot or tandem reaction sequences. | Fewer synthetic steps and minimized by-product formation. |
Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, saving time and resources. mdpi.comresearchgate.net For this compound, advanced computational models can provide profound insights into its behavior and potential applications.
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule, understanding how the flexible propanol (B110389) side chain interacts with the rigid thiazole ring. stmjournals.com Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer a high-precision view of its electronic structure, predicting reactivity and potential sites for metabolic transformation. stmjournals.com
These computational approaches are instrumental in rational drug design. nih.gov For instance, in silico docking studies can screen vast libraries of biological targets to generate hypotheses about the compound's mechanism of action. nih.gov Furthermore, machine learning algorithms can be trained on data from related thiazole compounds to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design derivatives with improved pharmacokinetic profiles. researchgate.netnih.gov
| Computational Tool | Research Application | Predicted Insight |
| Molecular Dynamics (MD) | Simulate the compound's behavior in various solvent environments. stmjournals.com | Understanding of conformational flexibility and intermolecular interactions. |
| QM/MM Simulations | Model potential enzymatic reactions or binding events at a quantum level. stmjournals.com | Elucidation of reaction mechanisms and precise binding energies. |
| Virtual Screening/Docking | Dock the compound against known protein structures (e.g., kinases, reductases). nih.gov | Identification of potential biological targets and lead generation. |
| QSAR/Machine Learning | Predict ADME/Tox properties based on molecular structure. researchgate.net | Rational design of derivatives with enhanced drug-like properties. |
Discovery of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways
The biological activities of this compound remain largely unexplored. A systematic investigation into its biological effects could uncover novel therapeutic applications. Thiazole derivatives are known to possess a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties, providing a strong rationale for this line of inquiry. nih.govnih.gov
Initial research should involve broad-spectrum phenotypic screening against panels of bacteria, fungi, and cancer cell lines. nih.govnih.gov Any identified activity would then be followed by target deconvolution studies. Techniques such as chemical proteomics, affinity chromatography, and reverse-docking simulations can be used to identify the specific protein(s) with which the compound interacts.
Once a target is identified, further studies are needed to elucidate the mechanistic pathway. This involves analyzing changes in gene expression, protein levels, and metabolic pathways within cells upon treatment with the compound. nih.gov Understanding the precise mechanism of action is critical for optimizing the compound's structure to enhance potency and selectivity. nih.gov
| Research Phase | Methodology | Objective |
| Initial Screening | High-throughput screening against diverse biological models. | Identify potential therapeutic areas (e.g., antimicrobial, anticancer). |
| Target Identification | Affinity-based proteomics, cellular thermal shift assays (CETSA), reverse docking. nih.gov | Pinpoint the specific molecular target(s) of the compound. |
| Mechanism Elucidation | Transcriptomics (RNA-seq), proteomics, and metabolomics analysis. nih.gov | Understand the downstream biological effects and pathways modulated by the compound. |
| Validation | In vitro enzymatic assays and cell-based reporter assays. | Confirm target engagement and functional consequences. |
Exploration of New Applications in Specialized Organic Materials and Chemical Engineering
Beyond biology, the structural attributes of this compound suggest potential applications in materials science and chemical engineering. The thiazole ring is an electron-rich heterocycle that can participate in π-conjugated systems, a property exploited in organic electronics. mdpi.com
Future research could investigate the polymerization of derivatives of this compound. The hydroxyl group provides a reactive handle for creating polyesters or polyurethanes. The incorporation of the thiazole moiety into a polymer backbone could impart unique properties such as thermal stability, conductivity, or optical activity, making such materials suitable for organic light-emitting diodes (OLEDs) or specialized coatings. mdpi.com
In chemical engineering, the compound could be evaluated as a novel solvent or a building block in continuous flow chemistry systems. mdpi.com Its specific polarity and hydrogen bonding capabilities might make it a useful medium for certain chemical transformations. As a chiral molecule, it could also be explored as a precursor for chiral ligands used in asymmetric catalysis.
| Field | Proposed Application | Rationale |
| Polymer Chemistry | Monomer for synthesizing novel polyesters or polyethers. | Thiazole ring may confer desirable thermal or electronic properties to the polymer. |
| Organic Electronics | Precursor for creating π-conjugated materials. mdpi.com | Potential use in sensors, organic photovoltaics, or OLEDs. |
| Asymmetric Catalysis | Precursor for the synthesis of chiral ligands. | The chiral center could be used to induce stereoselectivity in chemical reactions. |
| Flow Chemistry | Use as a reactive intermediate in automated synthesis platforms. mdpi.com | Potential for efficient, scalable production of more complex molecules. |
Design and Synthesis of Highly Specific Molecular Probes and Intermediates for Biological and Chemical Research
Molecular probes are essential tools for studying biological processes with high precision. semanticscholar.org The structure of this compound is well-suited for chemical modification to create such probes.
The secondary alcohol group is a convenient site for attaching reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282). A fluorescently labeled version of the compound would enable researchers to visualize its subcellular localization and track its movement within living cells using fluorescence microscopy. This can provide critical information about its mechanism of action and biological targets.
Furthermore, isotopically labeled versions (e.g., with ¹³C or ¹⁴C) could be synthesized to conduct metabolic stability and pharmacokinetic studies. These labeled intermediates are invaluable for tracing the fate of the compound in vivo. The development of such molecular probes hinges on synthetic strategies that allow for the selective modification of the molecule without disrupting its core structure and function. semanticscholar.org
| Probe Type | Modification Strategy | Research Application |
| Fluorescent Probe | Covalent attachment of a fluorophore to the hydroxyl group. | Live-cell imaging to determine subcellular localization and track interactions. semanticscholar.org |
| Biotinylated Probe | Conjugation with biotin for use in affinity purification. | Pull-down assays to isolate and identify binding partners from cell lysates. |
| Isotopically Labeled Intermediate | Incorporation of stable (¹³C, ¹⁵N) or radioactive (³H, ¹⁴C) isotopes. | Quantitative analysis in metabolic studies and ADME profiling. |
| Photo-affinity Probe | Introduction of a photo-reactive group (e.g., an azide (B81097) or diazirine). | Covalently trap and identify protein targets upon UV irradiation. |
Q & A
Q. What are the established synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves diazotization and coupling reactions. For example, thiazole derivatives can be synthesized via arylation of acrolein followed by diazo-coupling with phenolic compounds (e.g., 2-naphthol) . Reaction conditions such as temperature (optimized at 0–5°C for diazotization), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents (e.g., 1:1.2 for acrolein to thiazole precursor) significantly impact yield. Lower yields (~12%) are reported in some cases due to side reactions like over-acylation, highlighting the need for controlled addition of chloroacetyl chloride .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Structural confirmation typically employs:
- ¹H NMR : To identify protons on the thiazole ring (δ 6.8–7.5 ppm) and the propan-2-ol moiety (δ 1.2–1.4 ppm for methyl groups).
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N stretch in thiazole) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and substituent positions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro Antifungal Assays : Use standardized protocols like broth microdilution (CLSI M38) to determine MIC values against Candida spp. or Aspergillus spp. Derivatives with electron-withdrawing groups (e.g., fluoro substituents) often show enhanced activity due to improved membrane permeability .
- Structure-Activity Relationship (SAR) Studies : Modify the propan-2-ol side chain (e.g., introducing piperazine or triazole groups) to assess impacts on potency. For example, 1-(1H-1,2,4-triazol-1-yl) analogs demonstrated 4-fold higher activity against C. albicans compared to parent compounds .
Q. What strategies optimize the purity of this compound for pharmacological studies?
- Methodological Answer :
- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to isolate ≥95% pure fractions .
- Recrystallization : Ethanol/water mixtures (3:1) at 4°C effectively remove byproducts like unreacted thiazole precursors .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S ratios (e.g., C: 52.3%, H: 5.8% for C₇H₁₀N₂OS) .
Q. How should researchers address contradictions in reported synthetic yields or biological data for thiazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures under identical conditions (solvent, temperature, catalyst) to verify discrepancies. For instance, yields of 12% vs. 30% for similar reactions may stem from trace moisture affecting acylation efficiency .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Biological activity variations might arise from differences in assay protocols (e.g., inoculum size in antifungal tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
